molecular formula C8H7ClO5S B13184783 2-(Chlorosulfonyl)-4-methoxybenzoic acid

2-(Chlorosulfonyl)-4-methoxybenzoic acid

Cat. No.: B13184783
M. Wt: 250.66 g/mol
InChI Key: WQTKPSXAIFJYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorosulfonyl)-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorosulfonyl group (-SO2Cl) and the hydrogen atom at the fourth position is replaced by a methoxy group (-OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-4-methoxybenzoic acid typically involves the chlorosulfonation of 4-methoxybenzoic acid. The reaction is carried out by treating 4-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C8H8O3+HSO3ClC8H7ClO5S+HCl\text{C8H8O3} + \text{HSO3Cl} \rightarrow \text{C8H7ClO5S} + \text{HCl} C8H8O3+HSO3Cl→C8H7ClO5S+HCl

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

For industrial-scale production, the process involves the use of large reactors where 4-methoxybenzoic acid is continuously fed into a stream of chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-4-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the chlorosulfonyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Chlorosulfonyl)-4-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-4-methoxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. In biological systems, the compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate (CSI): Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic compounds.

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: A similar compound with a fluorine atom, used in organic synthesis.

Uniqueness

2-(Chlorosulfonyl)-4-methoxybenzoic acid is unique due to the presence of both the chlorosulfonyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the aromatic ring, making the compound more reactive towards certain nucleophiles compared to similar compounds without the methoxy group.

Properties

Molecular Formula

C8H7ClO5S

Molecular Weight

250.66 g/mol

IUPAC Name

2-chlorosulfonyl-4-methoxybenzoic acid

InChI

InChI=1S/C8H7ClO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)

InChI Key

WQTKPSXAIFJYTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.